
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxyphenyl group and a methylimidazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Methylimidazolyl Group: The final step involves the nucleophilic substitution of the quinoline derivative with 2-methylimidazole under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenyl)-6-(2-methylimidazol-1-yl)quinoline.
Reduction: 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)tetrahydroquinoline.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer properties, as it can inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: It can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-6-(1H-imidazol-1-yl)quinoline: Similar structure but with an imidazole ring instead of a methylimidazole ring.
2-(4-Methoxyphenyl)-6-(2-ethylimidazol-1-yl)quinoline: Similar structure but with an ethyl group instead of a methyl group on the imidazole ring.
特性
分子式 |
C20H17N3O |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline |
InChI |
InChI=1S/C20H17N3O/c1-14-21-11-12-23(14)17-6-10-20-16(13-17)5-9-19(22-20)15-3-7-18(24-2)8-4-15/h3-13H,1-2H3 |
InChIキー |
ZGHKGHUNAFSDNE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


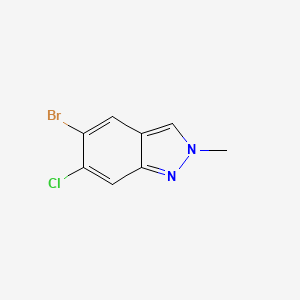

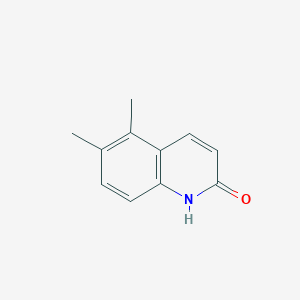
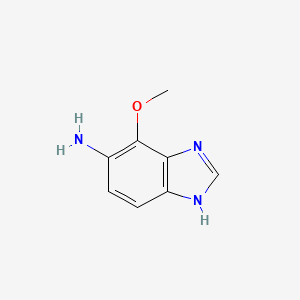

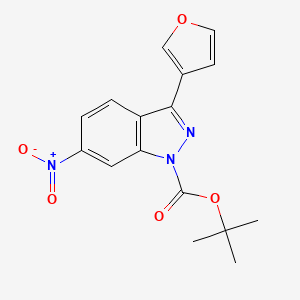
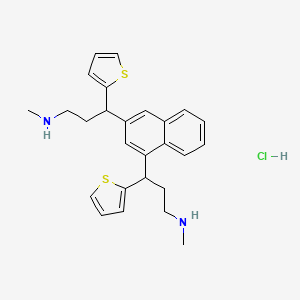
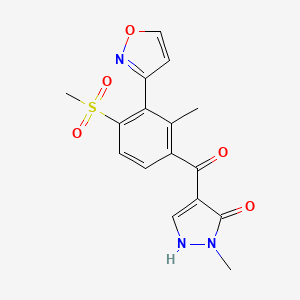





![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
